2,2-Dichloropropanal

Description

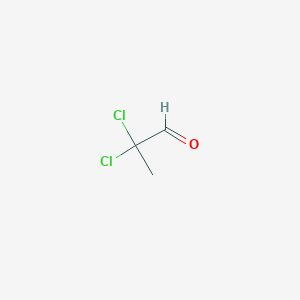

2,2-Dichloropropanal (C₃H₄Cl₂O) is a chlorinated aldehyde with two chlorine atoms attached to the second carbon of the propanal backbone. Its instability during oxidation reactions, such as Dess-Martin or Parikh-Doering procedures, often results in low yields and by-product formation .

Properties

CAS No. |

27313-32-2 |

|---|---|

Molecular Formula |

C3H4Cl2O |

Molecular Weight |

126.97 g/mol |

IUPAC Name |

2,2-dichloropropanal |

InChI |

InChI=1S/C3H4Cl2O/c1-3(4,5)2-6/h2H,1H3 |

InChI Key |

RZMJADJBFVRIFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=O)(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,3-Dichloropropanal

Structural and Physical Properties

- Molecular Formula : C₃H₄Cl₂O (same as 2,2-dichloropropanal).

- Density : 1.426 g/cm³ at 0°C.

- Boiling Point : 48°C at 14 Torr.

- Molecular Weight : 126.97 g/mol .

- Key Difference : Chlorine atoms are positioned on the second and third carbons, unlike this compound, where both Cl atoms are on the second carbon.

Toxicity

Chloroacetaldehyde (Comparative Functional Analog)

Structural and Physical Properties

- Molecular Formula : C₂H₃ClO.

- Boiling Point : 85–90°C.

- Key Difference : Smaller molecule with a single chlorine on the aldehyde-bearing carbon.

Reactivity and Toxicity

- Reactivity : Highly electrophilic due to the aldehyde group and chlorine, leading to DNA and protein crosslinking.

- Toxicity: Classified as a carcinogen (IARC Group 2A), with documented genotoxicity in mammalian cells .

1,3-Dichloroacetone

Structural and Physical Properties

- Molecular Formula : C₃H₄Cl₂O.

- Boiling Point : 165°C.

- Key Difference : Ketone functional group instead of an aldehyde.

Metabolic Relevance

Comparative Data Table

Research Findings and Implications

- Metabolic Pathways : 2,3-Dichloropropanal’s role in 1,2,3-Trichloropropane toxicity underscores the importance of chlorine positioning in reactivity and bioactivation .

- Stability Challenges : this compound’s synthetic instability limits its applications, whereas 2,3-dichloropropanal’s metabolic formation links it to environmental and toxicological studies .

- Structural Influence : The position of chlorine atoms dictates reactivity—vicinal chlorines (2,3-) favor decomposition to toxic intermediates, while geminal chlorines (2,2-) may hinder stabilization of reactive species.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.